molecular formula C5H12Cl2N2 B13918921 3,6-Diazabicyclo[3.1.1]heptane;dihydrochloride

3,6-Diazabicyclo[3.1.1]heptane;dihydrochloride

Cat. No.: B13918921
M. Wt: 171.07 g/mol
InChI Key: ZJRWKRNGIFFOAP-UHFFFAOYSA-N
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Description

3,6-Diazabicyclo[3.1.1]heptane;dihydrochloride is a bicyclic compound with the molecular formula C5H12Cl2N2. It is a derivative of piperazine and is known for its unique structure, which includes two nitrogen atoms in a bicyclic framework.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,6-Diazabicyclo[3.1.1]heptane;dihydrochloride typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable diamine with a dihalide. The reaction conditions often include the use of a base to facilitate the cyclization process. For example, the reaction of 1,3-diaminopropane with 1,3-dichloropropane in the presence of a base such as sodium hydroxide can yield the desired bicyclic compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

3,6-Diazabicyclo[3.1.1]heptane;dihydrochloride can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding N-oxides, while reduction can produce amines. Substitution reactions can result in various functionalized derivatives .

Mechanism of Action

The mechanism of action of 3,6-Diazabicyclo[3.1.1]heptane;dihydrochloride involves its interaction with specific molecular targets. For example, it has been studied as a ligand for opioid receptors, where it exhibits high affinity and selectivity towards mu-opioid receptors. The compound’s bicyclic structure allows it to fit into the receptor binding site, modulating receptor activity and producing pharmacological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,6-Diazabicyclo[3.1.1]heptane;dihydrochloride is unique due to its specific bicyclic structure, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C5H12Cl2N2

Molecular Weight

171.07 g/mol

IUPAC Name

3,6-diazabicyclo[3.1.1]heptane;dihydrochloride

InChI

InChI=1S/C5H10N2.2ClH/c1-4-2-6-3-5(1)7-4;;/h4-7H,1-3H2;2*1H

InChI Key

ZJRWKRNGIFFOAP-UHFFFAOYSA-N

Canonical SMILES

C1C2CNCC1N2.Cl.Cl

Origin of Product

United States

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